Conformational Pre-Organization: mnm⁵U Stabilizes the C3′-endo Ribose Pucker by 0.56 kcal·mol⁻¹ Relative to Unmodified Uridine
Proton NMR analysis of the temperature dependence of the ribose-puckering equilibrium demonstrated that 5-methylaminomethyluridine 5′-phosphate (pmnm⁵U) exhibits an enthalpy difference (ΔH) between the C2′-endo and C3′-endo conformations of 0.65 kcal·mol⁻¹. When compared directly with unmodified uridine 5′-phosphate (pU), the 5-methylaminomethyl substitution significantly increases the relative thermodynamic stability of the C3′-endo form over the C2′-endo form by 0.56 kcal·mol⁻¹ [1]. This conformational shift is not observed with the nucleoside alone (lacking the 5′-phosphate), indicating a specific through-space interaction between the protonated methylaminomethyl side chain and the 5′-phosphate group that restricts the glycosidic bond to a low anti conformation and enhances steric repulsion in the C2′-endo form [1]. The C3′-endo sugar pucker is the conformation required for A-form RNA helices in the ribosomal decoding center; thus, the 5-methylaminomethyl modification pre-organizes the wobble nucleoside into the ribosome-compatible geometry that unmodified uridine cannot adopt with the same energetic preference [2].
| Evidence Dimension | Thermodynamic stability of C3′-endo vs C2′-endo ribose conformation (ΔH) |
|---|---|
| Target Compound Data | pmnm⁵U: ΔH(C2′-endo → C3′-endo) = 0.65 kcal·mol⁻¹ |
| Comparator Or Baseline | pU (uridine 5′-phosphate): ΔH increase in C3′-endo stability relative to C2′-endo is 0.56 kcal·mol⁻¹ lower than pmnm⁵U |
| Quantified Difference | 5-methylaminomethyl substitution increases C3′-endo stability by 0.56 kcal·mol⁻¹ over unmodified pU |
| Conditions | Proton NMR spectroscopy in aqueous solution; temperature dependence of ribose-puckering equilibrium analyzed for 5′-monophosphate nucleosides; Escherichia coli tRNA⁴Arg anticodon domain context |
Why This Matters
This demonstrates that mnm⁵U is thermodynamically pre-organized for the C3′-endo conformation required in the ribosomal A-site, a property not provided by unmodified uridine—making mnm⁵U essential for experiments requiring physiologically relevant anticodon domain conformation.
- [1] Sakamoto K, Kawai G, Watanabe S, Niimi T, Hayashi N, Muto Y, Watanabe K, Satoh T, Sekine T, Yokoyama S. NMR studies of the effects of the 5′-phosphate group on conformational properties of 5-methylaminomethyluridine found in the first position of the anticodon of Escherichia coli tRNA(Arg)4. Biochemistry. 1996 May 28;35(21):6533-8. doi:10.1021/bi9526490. PMID: 8639601. View Source
- [2] Sierant M, Leszczynska G, Sadowska K, Komar P, Radzikowska-Cieciura E, Sochacka E, Nawrot B. From U to mnm⁵Se²U: tuning base pairing preferences through 2-chalcogen and 5-methylaminomethyl modifications. Sci Rep. 2026;16:3785. doi:10.1038/s41598-025-34018-y. View Source
